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molecular formula C12H14ClN B8423088 1-(4-Chlorophenyl)-4-methylenepiperidine

1-(4-Chlorophenyl)-4-methylenepiperidine

Cat. No. B8423088
M. Wt: 207.70 g/mol
InChI Key: XGFOGPJCGFNXTF-UHFFFAOYSA-N
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Patent
US09187497B2

Procedure details

Methyltriphenylphosphonium bromide (1.429 g, 4.00 mmol) was suspended in THF (Ratio: 1.667, Volume: 2.5 ml) and cooled to −78° C. n-butyllithium (0.960 ml, 2.400 mmol) was added dropwise over 3 min and the resulting yellow suspension was stirred at −78° C. for 10 min. A solution of 1-(4-chlorophenyl)piperidin-4-one (0.419 g, 2 mmol) in THF (Ratio: 1.000, Volume: 1.5 ml) was added dropwise over 3 min and the dark red suspension was stirred at −78° C. for 10 min and then allowed to slowly warm to 5° C. over 1 h. The reaction was stirred at 5° C. for 4 h and was quenched with water (4 mL). This was extracted with ethyl ether (2×5 mL) and the extracts were washed with water (4×5 mL). The combined water washes were back-extracted with ethyl ether (5 mL) and the combined organic extracts were washed with brine (5 ml), dried (MgSO4), filtered and concentrated in vacuo. Flash column chromatography (40 g SiO2, hexanes:ethyl acetate 9:1) afforded 1-(4-chlorophenyl)-4-methylenepiperidine (0.196 g, 0.944 mmol, 47.2% yield) as a clear yellow oil. [M+H] calc'd for C12H14Cl, 208. found, 208.
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step Two
Quantity
0.419 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Quantity
1.429 g
Type
catalyst
Reaction Step Four
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]2)=[CH:9][CH:8]=1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:18][CH2:17][C:16](=[CH2:1])[CH2:15][CH2:14]2)=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.96 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.419 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1CCC(CC1)=O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1.429 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting yellow suspension was stirred at −78° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 3 min
Duration
3 min
STIRRING
Type
STIRRING
Details
the dark red suspension was stirred at −78° C. for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to 5° C. over 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction was stirred at 5° C. for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was quenched with water (4 mL)
EXTRACTION
Type
EXTRACTION
Details
This was extracted with ethyl ether (2×5 mL)
WASH
Type
WASH
Details
the extracts were washed with water (4×5 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined water washes were back-extracted with ethyl ether (5 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1CCC(CC1)=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.944 mmol
AMOUNT: MASS 0.196 g
YIELD: PERCENTYIELD 47.2%
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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